molecular formula C8H15F2N B1449415 3,3-Difluoro-N-(2-methylpropyl)cyclobutan-1-amine CAS No. 1849299-75-7

3,3-Difluoro-N-(2-methylpropyl)cyclobutan-1-amine

Cat. No. B1449415
M. Wt: 163.21 g/mol
InChI Key: BFAGDWIRLUDZSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Difluoro-N-(2-methylpropyl)cyclobutan-1-amine is a chemical compound with the following properties:



  • IUPAC Name : 3,3-difluoro-N-(2-methylpropyl)cyclobutan-1-amine.

  • Molecular Formula : C<sub>12</sub>H<sub>15</sub>F<sub>2</sub>NO.

  • Molecular Weight : 227.25 g/mol.

  • CAS Number : 1879264-44-4.



Synthesis Analysis

The synthesis of this compound involves the introduction of a difluoro group and a 2-methylpropyl (isobutyl) group onto a cyclobutan-1-amine scaffold. Specific synthetic routes and reaction conditions would need to be explored in relevant literature.



Molecular Structure Analysis

The molecular structure of 3,3-Difluoro-N-(2-methylpropyl)cyclobutan-1-amine consists of a cyclobutan-1-amine core with a difluoro substitution at the 3,3 positions and an isobutyl group attached to one of the nitrogen atoms. The InChI code for this compound is: 1S/C<sub>12</sub>H<sub>15</sub>F<sub>2</sub>NO/c1-16-11-4-2-3-9(5-11)8-15-10-6-12(13,14)7-10/h2-5,10,15H,6-8H<sub>2</sub>,1H<sub>3</sub>.



Chemical Reactions Analysis

The reactivity of this compound would depend on the functional groups present. Potential reactions include nucleophilic substitutions, amine reactions, and cyclobutane ring-opening reactions. Detailed studies would provide insights into its chemical behavior.



Physical And Chemical Properties Analysis


  • Storage Temperature : Recommended storage temperature is 2–8°C.

  • Purity : Typically available at 95% purity.

  • Appearance : No specific information provided in the results.


Scientific Research Applications

Synthesis and Transformation

  • The geminal difluorocyclobutane core, closely related to "3,3-Difluoro-N-(2-methylpropyl)cyclobutan-1-amine," is highlighted for its value in medicinal chemistry. A notable advancement is the migratory gem-difluorination of aryl-substituted methylenecyclopropanes (MCPs) to synthesize 2-arylsubstituted gem-difluorocyclobutanes. This process utilizes commercially available fluorine sources and proceeds via a Wagner-Meerwein rearrangement under mild conditions, yielding products that serve as useful precursors for further transformation into biologically relevant structures (Lin et al., 2021).

Building Blocks for Drug Discovery

  • Research emphasizes the importance of amine-substituted cyclobutanes and cyclopropanes as crucial substructures in biologically active compounds. A study presented a diastereo- and enantioselective method for synthesizing various polysubstituted aminocyclobutanes and aminocyclopropanes. This method leverages CuH-catalyzed hydroamination of strained trisubstituted alkenes, highlighting the enhanced reactivity of these compounds and their potential in creating diverse and complex molecular architectures (Feng et al., 2019).

Novel Functionalized Cyclobutanes

  • A different approach led to the preparation of novel series of 3-aminocyclobut-2-en-1-ones by the condensation of cyclobuta-1,3-diones with a phenylalanine-derived primary amine. These compounds exhibited potent antagonistic activity against VLA-4, showcasing the therapeutic potential of cyclobutane derivatives in addressing biological targets (Brand et al., 2003).

Multigram Synthesis of Building Blocks

  • Another significant contribution is the multigram synthesis of 3,3-difluorocyclobutyl-substituted building blocks, demonstrating the feasibility of synthesizing these compounds on a larger scale. This advancement supports their incorporation into a broader range of pharmaceuticals and research chemicals, underlining the adaptability and utility of the cyclobutane core in drug development (Ryabukhin et al., 2018).

Safety And Hazards

For safety information, please refer to the Material Safety Data Sheet (MSDS) available here. Always handle chemical compounds with appropriate precautions.


Future Directions

Future research could focus on the following aspects:



  • Biological Activity : Investigate potential biological targets or applications.

  • Synthetic Modifications : Explore derivatization strategies to enhance properties.

  • Pharmacological Studies : Assess its pharmacokinetics and pharmacodynamics.


Remember that this analysis is based on available data, and further research is essential to fully understand the compound’s properties and potential applications.


properties

IUPAC Name

3,3-difluoro-N-(2-methylpropyl)cyclobutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15F2N/c1-6(2)5-11-7-3-8(9,10)4-7/h6-7,11H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFAGDWIRLUDZSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1CC(C1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Difluoro-N-(2-methylpropyl)cyclobutan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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